3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one
Description
Properties
IUPAC Name |
spiro[3H-pyrano[2,3-b]pyridine-2,4'-oxane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-8-12(3-6-15-7-4-12)16-11-9(10)2-1-5-13-11/h1-2,5H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMDNZLCTUNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=C(O2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3’,4’-dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Spiro Hydantoins (e.g., cis-6'-Chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione)
- Structural Differences : Replaces the oxane ring with an imidazolidine-dione system.
- Functional Impact : The hydantoin moiety enhances hydrogen-bonding capacity, critical for binding to aldose reductase (IC₅₀ = 7.5 nM for the active enantiomer) .
- Synthetic Complexity : Requires modified Bucherer-Bergs conditions, yielding ~50% compared to simpler spiro systems .
2.1.2 Spiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one Derivatives
- Structural Differences : Substitutes oxane with a piperidine ring.
- Functional Impact: Piperidine’s basic nitrogen may improve solubility and bioavailability. Derivatives in this class show inhibitory activity against β-secretase (BACE-1), a target for Alzheimer’s therapy, with IC₅₀ values in the nanomolar range .
2.1.3 Fused Pyrano[2,3-b]pyridine Derivatives (e.g., Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate)
- Structural Differences: Lacks the spiro center; instead, a pyrrolo ring is fused to the pyrano[2,3-b]pyridine system.
- Functional Impact : Exhibits broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against Candida and Staphylococcus species) but reduced conformational rigidity compared to spiro analogues .
Physicochemical Properties
- Solubility : Piperidine-containing spiro derivatives may exhibit higher aqueous solubility due to the basic nitrogen atom .
Biological Activity
3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is , and it features a pyridine ring fused with an oxane and a pyran moiety.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies showed that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL across different strains .
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using several assays:
- DPPH Radical Scavenging Assay : The compound demonstrated a high radical scavenging activity with an IC50 value of 25 µg/mL, indicating its effectiveness in neutralizing free radicals .
- Total Phenolic Content : Analysis revealed a total phenolic content of 150 mg GAE/g, suggesting that the compound's antioxidant activity may be attributed to its phenolic components.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been assessed on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values of 20 µM for MCF-7 cells and 15 µM for HeLa cells after 48 hours of treatment .
- Mechanism : Apoptosis was induced in treated cells, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Antimicrobial Efficacy :
- Antioxidant Properties in Biological Models :
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, diketones, and amines. For example, microwave-assisted cyclocondensation of 2-amino-3-cyano-4H-chromenes with cyclic ketones (e.g., cyclohexanone) using AlCl₃ as a catalyst achieves high yields (>85%) under solvent-free conditions . Another approach employs polystyrene-supported p-toluenesulfonic acid (PS-PTSA) as a recyclable catalyst for C–C/C–O bond formation in aqueous media, enabling scalability .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming spirocyclic connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal packing and intramolecular interactions. For example, spiro hydantoin derivatives of similar pyrano[2,3-b]pyridines were resolved using XRD to confirm absolute configurations . Solid-state NMR is also critical for analyzing covalent organic frameworks (COFs) incorporating pyrano[2,3-b]pyridine motifs .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance spirocyclic yield and selectivity?
- Methodological Answer : Solvent polarity and catalyst type significantly influence spirocyclization. Polar aprotic solvents (e.g., acetonitrile) favor pyrano[2,3-b]pyridine formation over pyridinone derivatives due to stabilized transition states . Lewis acids like Sc(OTf)₃ improve regioselectivity in MCRs, while Brønsted acids (e.g., p-TsOH) enhance cyclization rates. A case study achieved 94% selectivity for pyrano[4,3-b]pyridine in COF synthesis via acid-catalyzed dehydroaromatization .
Q. What computational tools aid in predicting electronic properties and reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, DFT studies on 1,4-dihydropyridines revealed charge delocalization patterns influencing redox behavior . Independent gradient model (IGM) and interaction region indicator (IRI) analyses further quantify non-covalent interactions in crystal structures .
Q. How does stereochemistry impact biological activity in spirocyclic derivatives?
- Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC) of spiro hydantoins demonstrated that the 2'R,4'S configuration exhibits 100-fold higher aldose reductase inhibition (IC₅₀ = 7.5 nM) than its enantiomer. This stereodependence correlates with hydrogen-bonding interactions in the enzyme's active site .
Q. What green chemistry approaches minimize waste in pyrano[2,3-b]pyridine synthesis?
- Methodological Answer : Mechanochemical ball-milling enables solvent-free MCRs with <5% waste. For instance, L-proline-catalyzed grinding of aldehydes, malononitrile, and resorcinol yields pyrano[4,3-b]pyrans in 92% yield within 15 minutes . PS-PTSA-catalyzed aqueous-phase reactions also reduce toxicity while maintaining >90% atom economy .
Q. What role do pyrano[2,3-b]pyridines play in materials science?
- Methodological Answer : Pyrano[4,3-b]pyridine linkages in COFs enhance crystallinity (PXRD d-spacing = 3.2 Å) and thermal stability (>400°C). These fused-ring motifs lock conformational flexibility, improving COF porosity (BET surface area = 1,200 m²/g) for gas storage .
Data Contradictions and Resolutions
-
Contradiction : Solvent effects on regioselectivity in MCRs: Methanol favors pyridinones, while acetonitrile promotes pyrano[2,3-b]pyridines vs. ethanol showing mixed outcomes .
-
Contradiction : Catalyst recyclability: PS-PTSA retains >90% activity after five cycles , whereas AlCl₃ requires stoichiometric use due to hydrolysis .
- Resolution : Heterogeneous catalysts (e.g., PS-PTSA) are preferable for scalable, sustainable synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
